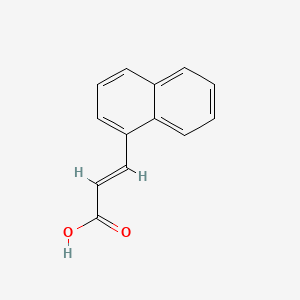

3-(1-Naphthyl)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-Naphthyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Naphthyl)acrylic Acid: Synthesis, Characterization, and Applications in Antimicrobial Research and Materials Science

This guide provides a comprehensive technical overview of 3-(1-Naphthyl)acrylic acid (CAS Number: 13026-12-5), a versatile organic compound with significant potential in drug development and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into its synthesis, characterization, and key applications, substantiated by established scientific literature.

Introduction: The Scientific Merit of this compound

This compound, a derivative of cinnamic acid, is characterized by the presence of a naphthalene moiety, which imparts unique photophysical and biological properties. Its rigid, aromatic structure makes it a valuable building block in supramolecular chemistry and a precursor for novel heterocyclic compounds.[1] Notably, its derivatives have shown promise as antimicrobial agents, addressing the critical need for new therapeutic strategies against resistant pathogens.[2] Furthermore, its photoresponsive nature has opened avenues for its application in the development of advanced photomechanical materials.[3] This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 13026-12-5 | [4] |

| Molecular Formula | C₁₃H₁₀O₂ | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 210-214 °C | [5] |

| Solubility | Slightly soluble in water | [5] |

| IUPAC Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | [4] |

Analytical Characterization:

For unequivocal identification and purity assessment, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The ¹H NMR spectrum of acrylic acid typically shows three quadruplets for the vinyl protons.[6][7] For this compound, additional signals corresponding to the naphthyl group will be present in the aromatic region.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for determining the purity of this compound. A typical mobile phase would consist of a water/acetonitrile gradient containing a small percentage of an acid like phosphoric acid to suppress ionization.[8][9] Detection is commonly performed using a UV detector at around 210 nm.[10]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Synthesis of this compound via the Perkin Reaction

The Perkin reaction is a classical and effective method for the synthesis of α,β-unsaturated aromatic acids, like this compound.[11][12] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[11]

Reaction Scheme:

1-Naphthaldehyde + Acetic Anhydride --(Potassium Acetate)--> this compound + Acetic Acid

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Perkin reaction procedures for cinnamic acid derivatives.[11][12][13]

Materials:

-

1-Naphthaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Buchner funnel and filter paper

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask equipped with a stir bar and reflux condenser, combine 1-naphthaldehyde, acetic anhydride, and freshly fused, anhydrous potassium acetate in an appropriate molar ratio (typically a slight excess of the anhydride and acetate).

-

Reaction: Heat the mixture under reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

Precipitation: Acidify the mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using melting point determination, NMR, and HPLC to confirm its identity and purity.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium acetate is crucial as the presence of water can hydrolyze the acetic anhydride, reducing the yield.

-

Reflux: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Acidification: The carboxylic acid product is soluble in its salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the insoluble acid.

-

Recrystallization: This purification technique is based on the differential solubility of the product and impurities in a given solvent at different temperatures, leading to a highly purified final product.

Key Applications and Associated Protocols

Precursor for Antimicrobial Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activity.[2] Cinnamic acid and its derivatives have been shown to possess antibacterial and antifungal properties.[1][14] The proposed mechanism of action for some cinnamic acid derivatives involves the disruption of the microbial cell membrane.[15]

Workflow for Synthesis of Pyridazinone Derivatives:

Caption: Synthesis of Pyridazinone Derivatives from this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]

Materials:

-

Pure this compound or its derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well containing the test compound dilutions. Include positive (microbe + broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validating System:

-

The inclusion of a positive control (growth control) ensures that the microorganisms are viable and the growth medium is appropriate.

-

The negative control (sterility control) confirms that the medium and plate are not contaminated.

-

Running a known antibiotic as a reference standard helps to validate the assay's accuracy.

Research in Photomechanical Materials

The naphthyl group in this compound allows it to undergo [2+2] photocycloaddition reactions in the solid state upon exposure to UV light.[3] This photochemical reaction can induce mechanical stress within the crystal lattice, leading to macroscopic effects such as bending, twisting, or shattering. This property is being explored for the development of photoactuators and other light-responsive materials.

Diagram of [2+2] Photocycloaddition:

Caption: [2+2] Photocycloaddition of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a compound of considerable scientific interest, with demonstrated and potential applications in both antimicrobial drug discovery and materials science. Its synthesis is achievable through established organic reactions, and its unique properties can be harnessed for the development of novel technologies. This guide provides a foundational framework for researchers to explore the potential of this versatile molecule. Further research into its specific mechanisms of action and optimization of its properties will undoubtedly lead to exciting new discoveries.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 4. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13026-12-5 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. osha.gov [osha.gov]

- 9. mitrask.com [mitrask.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. scribd.com [scribd.com]

beta-(1-Naphthyl)acrylic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight of β-(1-Naphthyl)acrylic Acid for Advanced Research and Drug Development

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, precision is paramount. The fundamental properties of chemical intermediates dictate the success of synthesis, the purity of active pharmaceutical ingredients (APIs), and the ultimate safety and efficacy of a therapeutic agent. β-(1-Naphthyl)acrylic acid, a key building block and pharmaceutical intermediate, is no exception. Its utility in complex organic synthesis demands a thorough understanding of its core physicochemical characteristics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive examination of a critical, yet foundational, parameter: the molecular weight of β-(1-Naphthyl)acrylic acid. We will move beyond the theoretical value to explore its profound implications in experimental design, quality control, and regulatory compliance. This document is structured to provide not just data, but actionable insights and field-proven methodologies for its verification, ensuring the integrity of your research and development pipeline.

Core Physicochemical Properties and Identifiers

The identity and quality of a chemical intermediate begin with its fundamental properties. β-(1-Naphthyl)acrylic acid is an aromatic carboxylic acid whose structure directly informs its molecular weight. The precise molecular weight is calculated based on the sum of the atomic masses of its constituent atoms using the most abundant isotopes.

According to the National Institute of Standards and Technology (NIST), the molecular formula for β-(1-Naphthyl)acrylic acid is C₁₃H₁₀O₂[1]. This composition yields a monoisotopic mass of 198.068079557 Da and an average molecular weight of 198.2173 g/mol [1]. For routine laboratory use and documentation, this value is often rounded to 198.22 g/mol [2][3][4][5].

Table 1: Core Properties of β-(1-Naphthyl)acrylic acid

| Parameter | Value | Source(s) |

| Chemical Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | PubChem[2], Thermo Scientific[4] |

| Synonyms | β-(1-Naphthyl)acrylic acid, 3-(1-Naphthyl)acrylic acid | NIST[1], PubChem[2] |

| CAS Number | 13026-12-5 | NIST[1], PubChem[2] |

| Molecular Formula | C₁₃H₁₀O₂ | NIST[1][6], PubChem[2] |

| Average Molecular Weight | 198.2173 g/mol | NIST WebBook[1] |

| Commonly Used MW | 198.22 g/mol | PubChem[2], ChemicalBook[3][5] |

| Monoisotopic Mass | 198.068079557 Da | PubChem[2] |

The Criticality of Molecular Weight in Pharmaceutical R&D

An accurate understanding and verification of molecular weight is not merely an academic exercise; it is a cornerstone of scientific integrity and a requirement for regulatory compliance.[7][8] In the context of drug development, this single parameter is integral to several critical workflows:

-

Stoichiometric Precision: All synthetic pathways rely on precise molar ratios of reactants, catalysts, and reagents. Using an incorrect molecular weight for β-(1-Naphthyl)acrylic acid leads to flawed stoichiometric calculations, resulting in suboptimal reaction yields, increased impurity formation, and wasted resources.

-

Analytical Method Validation: The preparation of standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) requires exact concentrations. Molecular weight is the direct link between the mass of a substance and its molarity, making it essential for creating accurate calibration curves and ensuring the quantitative reliability of these methods.

-

Quality Control (QC) and Batch Release: For any pharmaceutical intermediate, identity confirmation is a non-negotiable QC test.[9][10] Experimental verification of the molecular weight serves as a primary identity check, confirming that the correct material has been synthesized or received from a supplier. It is a key parameter reported on a Certificate of Analysis (CoA) for batch release.[8]

-

Structural Elucidation: While techniques like NMR and IR spectroscopy provide detailed structural information, mass spectrometry provides the definitive molecular formula by confirming the total mass of the molecule.[11] This is crucial for distinguishing between isomers or identifying unexpected adducts.

Experimental Verification: A Self-Validating Workflow

Confirming the molecular weight of β-(1-Naphthyl)acrylic acid is a routine yet critical procedure in a regulated laboratory. Mass spectrometry (MS) is the definitive technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13] The peak corresponding to the intact ionized molecule, known as the molecular ion peak, provides direct confirmation of the molecular weight.[12][14]

The following workflow and protocol describe a self-validating system for the identity confirmation and molecular weight verification of a β-(1-Naphthyl)acrylic acid sample.

Quality Control Workflow for Incoming Intermediates

Caption: A typical QC workflow for verifying an incoming chemical intermediate.

Protocol: Molecular Weight Determination by LC-MS (ESI)

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, a robust and common method for analyzing moderately polar, non-volatile compounds like β-(1-Naphthyl)acrylic acid.

Causality: ESI is chosen as the ionization technique because it is a "soft" ionization method, meaning it is less likely to cause fragmentation of the parent molecule.[12] This increases the probability of observing the intact molecular ion, which is essential for confirming the molecular weight.

Step 1: Standard and Sample Preparation

-

Objective: To create a dilute, particle-free solution suitable for injection into the LC-MS system.

-

Procedure: a. Accurately weigh approximately 1 mg of the β-(1-Naphthyl)acrylic acid sample. b. Dissolve the sample in 10 mL of a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water) to create a stock solution of ~100 µg/mL. Rationale: This solvent system is compatible with reversed-phase chromatography and promotes ionization. c. Perform a further 1:100 dilution of the stock solution with the same solvent to yield a final concentration of ~1 µg/mL. Rationale: Lower concentrations prevent detector saturation and minimize ion suppression effects. d. Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

Step 2: Instrumentation and Method Parameters

-

Objective: To configure the LC-MS system to separate the analyte from potential impurities and detect its mass.

-

Procedure (Example Parameters):

-

LC System:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acidifies the mobile phase, promoting protonation of the analyte and enhancing signal in positive ion mode.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

MS System (ESI Source):

-

Ionization Mode: Positive (+ESI). Rationale: The carboxylic acid group can be protonated to form a positive ion [M+H]⁺.

-

Mass Range: Scan m/z 50 - 500. Rationale: This range comfortably includes the expected mass of the analyte.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

-

Step 3: Data Acquisition and Interpretation

-

Objective: To acquire the mass spectrum and identify the molecular ion peak.

-

Procedure: a. Inject the prepared sample. b. Acquire the data. The output will be a chromatogram (intensity vs. time) and a mass spectrum for the eluting peak(s). c. Extract the mass spectrum corresponding to the main chromatographic peak. d. Validation Check: Look for a prominent peak corresponding to the expected protonated molecule, [M+H]⁺.

- Theoretical Molecular Weight (M) = 198.22

- Expected Ion [M+H]⁺ = 198.22 + 1.0078 (mass of H⁺) = 199.23 m/z e. The presence of a base peak or a significant peak at m/z 199.23 confirms the molecular weight and, by extension, the identity of β-(1-Naphthyl)acrylic acid. NIST provides reference mass spectra for this compound which can be used for comparison.[15]

Core Principle of Mass Spectrometry

Caption: The fundamental components and process of a mass spectrometer.

Conclusion

The molecular weight of β-(1-Naphthyl)acrylic acid, 198.2173 g/mol , is a fundamental constant that serves as a pillar for its use in research and development. It is the bedrock for reproducible synthesis, accurate analytics, and robust quality control. As demonstrated, the theoretical value must be coupled with rigorous experimental verification, for which LC-MS is an indispensable tool. By implementing self-validating workflows and understanding the causality behind the chosen analytical methods, researchers and drug development professionals can ensure the integrity of their materials and the reliability of their results, paving the way for successful and compliant downstream applications.

References

- 1. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 2. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 4. fishersci.pt [fishersci.pt]

- 5. 13026-12-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 7. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 8. nbinno.com [nbinno.com]

- 9. shriramlab.org [shriramlab.org]

- 10. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]

- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 12. tutorchase.com [tutorchase.com]

- 13. fiveable.me [fiveable.me]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

Spectral data of 3-(1-Naphthyl)acrylic acid

An In-depth Technical Guide to the Spectral Data of 3-(1-Naphthyl)acrylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 13026-12-5), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3][4][5] As a derivative of cinnamic acid, its structural elucidation is critical for quality control, reaction monitoring, and regulatory compliance. This document offers researchers, scientists, and drug development professionals a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data of the title compound. The guide emphasizes the causal relationships between molecular structure and spectral output, provides validated experimental protocols, and is grounded in authoritative data from established spectral databases.

Introduction and Molecular Overview

This compound, with the molecular formula C₁₃H₁₀O₂, is an aromatic carboxylic acid with a molecular weight of 198.22 g/mol .[1][6] Its structure features a rigid naphthyl group conjugated with an acrylic acid moiety. This extended π-system is fundamental to its chemical and spectroscopic properties. The compound typically appears as a white to light yellow crystalline powder and is slightly soluble in water.[1][5] The IUPAC name for the commonly available E-isomer is (2E)-3-(naphthalen-1-yl)prop-2-enoic acid.[6]

Understanding the spectral signature of this molecule is paramount for confirming its identity and purity, particularly when synthesized for use in further chemical transformations, such as in the development of novel therapeutic agents.[7][8] This guide will dissect each major spectroscopic technique as it applies to this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

2.1. Core Principle & Causality

Infrared (IR) spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, functional groups absorb energy at specific frequencies, causing their bonds to stretch, bend, or vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the key diagnostic regions are those corresponding to the carboxylic acid O-H and C=O bonds, the vinylic C=C bond, and the aromatic C-H and C=C bonds of the naphthyl ring.

2.2. Experimental Protocol: KBr Pellet Method

A robust and standard method for acquiring the IR spectrum of a solid sample is as follows:

-

Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted.

2.3. Data Interpretation and Summary

The gas-phase FT-IR spectrum of this compound is available through the NIST Chemistry WebBook.[9] The key absorption bands are interpreted below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| ~3500-2500 | Broad | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| ~3050 | Medium-Weak | C-H stretch | Aromatic & Vinylic |

| ~1700 | Strong, Sharp | C=O stretch (conjugated) | Carboxylic Acid |

| ~1630 | Medium | C=C stretch | Vinylic |

| ~1600, 1510, 1450 | Medium-Weak | C=C skeletal vibrations | Naphthyl Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~980 | Strong | =C-H out-of-plane bend (trans) | Vinylic |

| ~800-750 | Strong | C-H out-of-plane bend | Naphthyl Ring |

Causality Insights:

-

The broadness of the O-H stretch is a classic indicator of hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state.

-

The C=O stretching frequency is slightly lower than that of a saturated carboxylic acid (~1710 cm⁻¹) due to conjugation with the C=C double bond and the naphthyl ring. This delocalization of electron density weakens the C=O bond, lowering the energy required to excite its stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Core Principle & Causality

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. It maps the chemical environment of ¹H (proton) and ¹³C nuclei by measuring their absorption of radiofrequency energy in a strong magnetic field. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) are key parameters for structural assignment.

3.2. Experimental Protocol: Sample Preparation

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Caption: Key proton environments and a typical NMR workflow.

3.3. ¹H NMR Spectral Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~12.5 | broad s | - | 1H | H -OOC | The acidic proton is highly deshielded and often exchanges, leading to a broad singlet. |

| ~8.3-8.5 | d | ~16 | 1H | Naphthyl-CH = | This vinylic proton (Hβ) is deshielded by the anisotropic effect of the naphthyl ring and is coupled to Hα. |

| ~7.5-8.2 | m | - | 7H | Ar-H | The seven protons of the naphthyl ring appear as a complex series of multiplets in the aromatic region. |

| ~6.6-6.8 | d | ~16 | 1H | =CH -COOH | This vinylic proton (Hα) is coupled to Hβ. The large J value confirms the trans (E) stereochemistry. |

3.4. ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two oxygen atoms. |

| ~145 | Naphthyl-C H= | The β-vinylic carbon is deshielded by the adjacent naphthyl group. |

| ~120-135 | Naphthyl C & C -H | Ten distinct signals are expected for the naphthyl ring carbons (3 quaternary, 7 tertiary). |

| ~122 | =C H-COOH | The α-vinylic carbon is less deshielded than the β-carbon. |

Mass Spectrometry (MS) Analysis

4.1. Core Principle & Causality

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), revealing the molecular weight and providing structural clues based on the fragmentation pattern.

4.2. Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.

-

Vaporization & Ionization: The sample is heated under vacuum to vaporize it and then passed into an ionization chamber where it is bombarded with a 70 eV electron beam.

-

Analysis: The generated positive ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

4.3. Data Interpretation and Fragmentation

The mass spectrum provides clear evidence for the molecular formula.[6][10]

| m/z | Proposed Fragment | Formula | Significance |

| 198 | [M]⁺ | [C₁₃H₁₀O₂]⁺ | Molecular Ion Peak |

| 153 | [M - COOH]⁺ | [C₁₂H₉]⁺ | Loss of the carboxyl radical. A very stable, prominent fragment. |

| 152 | [M - HCOOH]⁺ | [C₁₂H₈]⁺ | Loss of formic acid. |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Naphthyl cation. |

Primary Fragmentation Pathway: The most significant fragmentation event is the cleavage of the bond between the vinylic carbon and the carboxyl group, leading to the highly stable naphthyl-ethene radical cation at m/z 153.[6]

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The collective spectral data provides an unambiguous structural confirmation of this compound. FT-IR confirms the presence of the key carboxylic acid and conjugated aromatic-alkene functional groups. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the trans configuration of the double bond and the substitution pattern of the naphthyl ring. Finally, mass spectrometry validates the molecular weight of 198 g/mol and reveals a characteristic fragmentation pattern dominated by the loss of the carboxyl group. This comprehensive spectral guide serves as an authoritative reference for researchers engaged in the synthesis, quality control, and application of this important chemical compound.

References

- 1. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 2. This compound | 13026-12-5 [chemicalbook.com]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. This compound | 13026-12-5 [amp.chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multifunctional Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 10. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

The Latent Potential of 3-(1-Naphthyl)acrylic Acid: A Technical Guide to its Biological Activity

Introduction

3-(1-Naphthyl)acrylic acid, a molecule characterized by the fusion of a naphthalene ring to an acrylic acid moiety, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery.[1][2] Its structural architecture, combining a bulky, hydrophobic naphthyl group with a reactive carboxylic acid function, suggests a potential for diverse biological interactions. While direct and extensive research on the intrinsic biological activity of this compound remains notably sparse in publicly available literature, a compelling body of evidence from studies on its close derivatives points towards a promising future in the development of novel therapeutic agents.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of this compound. By examining the established pharmacological profiles of its derivatives, we can infer and propose avenues for future investigation into the parent compound. This document will delve into the antimicrobial, antifungal, and anticancer activities observed in analogous structures, detailing the underlying scientific rationale and experimental methodologies that pave the way for unlocking the full therapeutic potential of this intriguing molecule.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| IUPAC Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | PubChem[1] |

| CAS Number | 13026-12-5 | ChemicalBook[3] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Solubility | Slightly soluble in water | ChemicalBook[3] |

Antimicrobial and Antifungal Potential: An Extrapolation from Derivatives

Insights from 3-(1-Naphthoyl)acrylic Acid Derivatives

A key study in this area involves the use of a closely related compound, 3-(1-naphthoyl)acrylic acid, as a substrate for the synthesis of novel heterocyclic compounds.[4] This research demonstrated that the resulting pyridazinone, oxazinone, and furanone derivatives exhibited antimicrobial activities.[4] The underlying principle is that the naphthyl group provides a lipophilic anchor, facilitating membrane interaction, while the heterocyclic moieties introduce specific functionalities that can interfere with microbial cellular processes.

Experimental Protocol: Synthesis and Antimicrobial Screening of Heterocyclic Derivatives

The following generalized protocol is based on the synthesis of antimicrobial agents from a naphthoyl acrylic acid precursor.[4]

-

Aza-Michael Addition: 3-(1-Naphthoyl)acrylic acid is reacted with various nitrogen nucleophiles (e.g., amines) to form Aza-Michael adducts. This reaction introduces a key nitrogen-containing functional group.

-

Cyclization: The adducts are then reacted with reagents such as hydrazine hydrate or hydroxylamine hydrochloride to form heterocyclic ring systems like pyridazinones and oxazinones.

-

Antimicrobial Assay: The newly synthesized compounds are screened for antimicrobial activity using standard methods such as the agar well diffusion assay or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

The Role of the Naphthyl Moiety in Antimicrobial Activity

The naphthalene ring is a common feature in many compounds with demonstrated antimicrobial and antifungal properties. Its large, planar, and lipophilic nature is thought to facilitate intercalation into bacterial cell membranes, leading to disruption of membrane integrity and function. This is a crucial first step in the mechanism of action for many antimicrobial agents. Furthermore, the naphthyl group can engage in π-π stacking interactions with biological macromolecules, potentially inhibiting essential enzymes or disrupting protein-protein interactions within the pathogen. Studies on naphthylamine derivatives have shown them to possess both antibacterial and antifungal properties, with some compounds exhibiting activity comparable to established drugs like aminopenicillins and fluconazole.[5] Similarly, 2-acylated naphthohydroquinones have demonstrated significant antifungal activity, particularly against Candida species.[6]

Anticancer Activity: A Promising Frontier for Naphthyl Acrylamide Analogues

The exploration of this compound derivatives in the context of cancer therapy has yielded promising results. Research has focused on modifying the acrylic acid portion of the molecule to create potent antiproliferative agents.

2-Cyano-3-(naphthalen-1-yl) Acryloyl Amide Analogues

A significant study detailed the synthesis and anticancer evaluation of a series of 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues.[7] These compounds were synthesized by reacting 2-cyano-3-(naphthalen-1-yl)acryloyl chloride with various nitrogen nucleophiles.[7] Several of the resulting derivatives demonstrated potent antiproliferative activity against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).[7]

Experimental Protocol: Evaluation of Antiproliferative Activity

The following protocol outlines a standard method for assessing the anticancer effects of new chemical entities, as applied to the aforementioned naphthyl acryloyl amide analogues.[7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: The antiproliferative activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

-

Potential Mechanisms of Anticancer Action

While the precise mechanisms of action for these derivatives are still under investigation, several possibilities can be proposed based on their chemical structures. The presence of the cyano and amide functionalities introduces opportunities for hydrogen bonding and other polar interactions with biological targets. The naphthyl group can contribute to binding through hydrophobic interactions within the active sites of enzymes or receptors crucial for cancer cell proliferation.

One potential mechanism of action for compounds containing a naphthyl group is the inhibition of the proteasome. The naphthyl ring can occupy a hydrophobic pocket within the active site of the proteasome, leading to the inhibition of its function and subsequent apoptosis of cancer cells.[8]

Caption: Proposed mechanism of anticancer activity.

Future Directions and Conclusion

The body of research surrounding the derivatives of this compound strongly suggests that the parent compound is a valuable scaffold with significant, yet largely unexplored, biological potential. The consistent emergence of antimicrobial, antifungal, and anticancer activities in its analogues warrants a focused investigation into the intrinsic properties of this compound itself.

Future research should prioritize the direct biological screening of this compound against a broad panel of bacterial, fungal, and cancer cell lines. Mechanistic studies should then be undertaken to elucidate the specific molecular targets and pathways through which it exerts its effects. Furthermore, the strategic chemical modification of the parent compound, guided by the structure-activity relationships observed in its derivatives, could lead to the development of a new generation of potent and selective therapeutic agents.

References

- 1. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13026-12-5 [chemicalbook.com]

- 3. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 3-(1-Naphthyl)acrylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and chemical biology, some molecules are well-characterized, with clearly defined mechanisms of action, while others remain enigmatic. 3-(1-Naphthyl)acrylic acid falls into the latter category. Primarily documented as a pharmaceutical intermediate, its intrinsic biological activity and specific molecular targets are not extensively reported in publicly accessible literature.[1][2][3] This guide, therefore, deviates from a conventional whitepaper that would describe a known mechanism. Instead, it serves as an in-depth technical framework for the scientific community, proposing potential mechanisms of action based on first principles of medicinal chemistry and outlining a rigorous, actionable research plan to elucidate its true biological function. This document is designed to be a starting point for investigation, providing the theoretical and practical groundwork for future studies.

Molecular Architecture: A Tale of Two Moieties

The structure of this compound is a composite of two key chemical features: a bulky, hydrophobic naphthyl group and a reactive acrylic acid moiety. Understanding the potential contributions of each is fundamental to postulating its mechanism of action.

-

The Naphthyl Group: This large, aromatic system is known to participate in π-π stacking and hydrophobic interactions, which are critical for the binding of small molecules to protein targets.[4] In many active pharmaceutical ingredients, such aromatic structures are responsible for anchoring the molecule within a specific binding pocket, contributing significantly to affinity and selectivity. The naphthyl group's presence suggests that this compound may exhibit preferential binding to proteins with suitable hydrophobic pockets.[4]

-

The Acrylic Acid Moiety: As an α,β-unsaturated carboxylic acid, this functional group is an electrophilic center, making it susceptible to nucleophilic attack. This opens the possibility of covalent modification of biological macromolecules, most notably the cysteine residues in proteins, via a Michael addition reaction.[5] Such covalent interactions can lead to irreversible inhibition of enzyme activity or modulation of protein function. It is important to note, however, that some studies have found that simple acrylic acids, without an activating group, may have negligible channel activation via conjugate addition alone.[5]

Postulated Mechanisms of Action: An Evidence-Based Hypothesis

Given the molecule's structure, we can propose several plausible, albeit hypothetical, mechanisms of action that warrant experimental investigation.

Covalent Inhibition via Michael Addition

The most compelling hypothesis is that this compound acts as a covalent modifier of specific protein targets.

-

The Reaction: The electrophilic β-carbon of the acrylic acid is susceptible to attack by nucleophilic residues on a protein, such as the thiol group of cysteine.

-

The Target: The specificity of this interaction would be dictated by the binding affinity of the entire molecule, driven by the naphthyl group, to a particular protein. This would position the acrylic acid moiety in close proximity to a reactive cysteine residue within the protein's active or an allosteric site.

-

The Consequence: This covalent modification could lead to irreversible enzyme inhibition, disruption of protein-protein interactions, or altered protein conformation, thereby modulating a biological pathway. A similar mechanism of covalent modification of cysteine residues has been demonstrated for N-hydroxysuccinyl esters of acrylic and cinnamic acids in the activation of the TRPA1 ion channel.[5]

Figure 1: Hypothetical mechanism of covalent protein modification.

Competitive Inhibition Driven by Non-Covalent Interactions

Alternatively, this compound could function as a classical competitive inhibitor without forming a covalent bond.

-

The Interaction: In this scenario, the naphthyl group would be the primary driver of binding affinity, occupying a hydrophobic pocket in an enzyme's active site that would normally be occupied by the natural substrate. The acrylic acid moiety could contribute to binding through hydrogen bonding or electrostatic interactions.

-

The Consequence: By reversibly occupying the active site, the molecule would prevent the substrate from binding, thereby inhibiting the enzyme's catalytic activity. Studies on other naphthyl-containing compounds have demonstrated their role as potent, non-covalent inhibitors of enzymes like the proteasome, where the naphthyl group is crucial for activity.[4]

A Proposed Research Workflow for Mechanism of Action Elucidation

Figure 2: Proposed experimental workflow for MoA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to determine if this compound exhibits any biological activity.

-

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay: Perform high-throughput screening across a diverse panel of human cancer cell lines, measuring cell viability (e.g., using an MTS or CellTiter-Glo assay).

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Rationale: This unbiased approach will reveal if the compound has cytotoxic or cytostatic effects and may point towards specific cancer types that are particularly sensitive, providing a clue to the underlying mechanism.

Phase 2: Target Identification and Deconvolution

If significant biological activity is observed, the next critical step is to identify the molecular target(s).

-

Protocol for Affinity-Based Methods:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin), creating an affinity probe.

-

Pull-down: Incubate the probe with cell lysate, followed by capture of the probe and any bound proteins using streptavidin-coated beads.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry.

-

-

Protocol for Chemoproteomics (if covalent binding is suspected):

-

Treatment: Treat live cells or cell lysates with this compound.

-

Lysis and Digestion: Lyse the cells and digest the proteome into peptides.

-

Enrichment: Use specialized chromatography to enrich for peptides that have been covalently modified by the compound.

-

Identification: Identify the modified peptides and the specific sites of modification using mass spectrometry.

-

Phase 3: Target Validation

Once putative targets are identified, it is crucial to validate the interaction.

-

Quantitative Data Summary:

| Assay Type | Parameter Measured | Purpose |

| Surface Plasmon Resonance (SPR) | KD (dissociation constant) | Quantify binding affinity and kinetics |

| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS | Characterize the thermodynamics of binding |

| Cellular Thermal Shift Assay (CETSA) | Tagg (aggregation temperature) | Confirm target engagement in a cellular context |

Phase 4: Elucidation of the Specific Mechanism

With a validated target, the precise mechanism of interaction can be determined.

-

Enzyme Kinetics: If the target is an enzyme, perform kinetic assays in the presence of varying concentrations of this compound to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).

-

Structural Biology: Co-crystallize the target protein with this compound and solve the structure using X-ray crystallography to visualize the binding site and interactions at an atomic level.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be definitively established, its chemical structure provides a strong foundation for forming testable hypotheses. The proposed research workflow offers a comprehensive and systematic approach to unraveling its biological function. The insights gained from such studies will not only clarify the role of this specific molecule but could also provide a valuable chemical scaffold for the development of novel therapeutic agents. The scientific community is encouraged to undertake these investigations to transform this enigmatic intermediate into a well-understood pharmacological tool.

References

- 1. This compound | 13026-12-5 [amp.chemicalbook.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 4. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Luminescent Landscape: A Technical Guide to the Photophysical Properties of Naphthylacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical properties of naphthylacrylic acid derivatives, a class of compounds demonstrating significant potential in various scientific and biomedical fields. Moving beyond a simple recitation of facts, we will delve into the underlying principles that govern their interaction with light, offering insights into the rational design of novel fluorescent probes and photosensitive agents. The narrative is structured to provide not only technical accuracy but also a practical understanding of the experimental methodologies and the causal relationships that dictate the photophysical behavior of these fascinating molecules.

The Naphthylacrylic Acid Scaffold: A Platform for Photophysical Tuning

Naphthylacrylic acid derivatives are characterized by a naphthalene moiety conjugated to an acrylic acid group. This fundamental structure brings together the rich electronic properties of the polycyclic aromatic naphthalene core with the versatile chemistry of the acrylic acid functional group. The extended π-electron system of the naphthalene ring is the primary determinant of the molecule's ability to absorb and emit light, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The acrylic acid portion, along with the vinylic bridge, not only influences the electronic conjugation but also provides a convenient handle for synthetic modifications.

The true power of this scaffold lies in its tunability. By strategically introducing various substituents at different positions on the naphthalene ring or by modifying the carboxylic acid group, a diverse library of compounds with tailored photophysical properties can be created. These modifications can profoundly impact the energy of the excited states, the efficiency of light emission (fluorescence quantum yield), the duration of the excited state (fluorescence lifetime), and the molecule's sensitivity to its environment.

The Journey of Light: Absorption and Emission

The interaction of a naphthylacrylic acid derivative with light begins with the absorption of a photon, which elevates the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The wavelength of light absorbed is dictated by the energy gap between these states. This process is typically studied using UV-Visible absorption spectroscopy.

Following excitation, the molecule can return to the ground state through several pathways. One of the most important for these compounds is fluorescence, the emission of a photon from the lowest excited singlet state (S₁). The emitted light is of lower energy (longer wavelength) than the absorbed light, and this difference in energy is known as the Stokes shift. A large Stokes shift is often a desirable property for fluorescent probes as it facilitates the detection of the emitted fluorescence without interference from the excitation light.

The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of the number of photons emitted to the number of photons absorbed. Naphthalene derivatives are known for their generally high quantum yields and excellent photostability, making them attractive fluorophores.

Key Photophysical Phenomena in Naphthylacrylic Acid Derivatives

Solvatochromism: The Environment's Influence

The photophysical properties of many naphthylacrylic acid derivatives are highly sensitive to the polarity of their surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property is particularly valuable for developing fluorescent sensors that can report on the polarity of their local environment, such as within a cell membrane or a protein binding pocket. The fluorescence of some substituted 1-naphthylacrylates, for example, loses its structured nature in polar solvents like acetonitrile, indicating a more polar character of the singlet excited state in such environments.

E/Z (trans/cis) Photoisomerization: A Light-Induced Structural Change

A key photochemical process for compounds containing a carbon-carbon double bond, such as naphthylacrylic acids, is E/Z (or trans/cis) isomerization. Upon absorption of light, the molecule can undergo a rotation around the double bond, converting the more stable trans isomer to the cis isomer. This process can be reversible, with the cis isomer reverting to the trans form either thermally or upon absorption of another photon.

This photoisomerization can have a dramatic effect on the overall photophysical properties. The two isomers often have distinct absorption and emission characteristics, and the isomerization process itself can compete with fluorescence, leading to a decrease in the fluorescence quantum yield. The composition of the photostationary state (the equilibrium mixture of isomers under continuous irradiation) can be influenced by the excitation wavelength and the presence of triplet sensitizers. Direct excitation of some naphthylacrylates has been shown to yield a high proportion of the Z isomer, suggesting an efficient singlet-state isomerization pathway.

Excited-State Intramolecular Proton Transfer (ESIPT)

In naphthylacrylic acid derivatives containing appropriate proton donor and acceptor groups in close proximity, a process known as excited-state intramolecular proton transfer (ESIPT) can occur. Upon excitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer with significantly different electronic and, therefore, photophysical properties. This process is often associated with a very large Stokes shift because the emission occurs from the energetically lower tautomeric form. ESIPT-capable molecules are of great interest for applications in luminescent solar concentrators and as highly sensitive fluorescent probes. While not extensively documented specifically for naphthylacrylic acids, the presence of a carboxylic acid group and the potential for introducing hydroxyl or amino substituents on the naphthyl ring make this a plausible and interesting avenue for future research.

Synthesis and Characterization: A Practical Approach

Synthetic Strategies

The synthesis of naphthylacrylic acid derivatives can be achieved through several established organic chemistry reactions. A common and effective method is the Heck coupling reaction , where a naphthyl halide or triflate is coupled with an acrylate ester in the presence of a palladium catalyst. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Another widely used method is the Knoevenagel condensation , which involves the reaction of a naphthaldehyde with malonic acid or its derivatives.

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of naphthylacrylic acid derivatives requires a suite of spectroscopic techniques. The following are step-by-step methodologies for key experiments.

-

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

-

Protocol:

-

Prepare a stock solution of the naphthylacrylic acid derivative of known concentration in a suitable solvent (e.g., spectroscopic grade ethanol or cyclohexane).

-

Perform a series of dilutions to obtain solutions with concentrations in a range that gives absorbance values between 0.1 and 1.0.

-

Record the absorption spectrum of each solution using a dual-beam UV-Visible spectrophotometer, using the pure solvent as a reference.

-

Identify the λ_abs values from the spectra.

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

-

Objective: To determine the excitation and emission spectra, and the Stokes shift.

-

Protocol:

-

Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Record the emission spectrum by exciting the sample at its λ_abs. The resulting spectrum will show the fluorescence intensity as a function of wavelength (λ_em).

-

Record the excitation spectrum by setting the emission monochromator to the λ_em and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

-

Objective: To measure the efficiency of fluorescence.

-

Protocol:

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_S) using the following equation: Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²) where Φ_R is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

-

Objective: To measure the fluorescence lifetime (τ), the average time the molecule spends in the excited state.

-

Protocol:

-

Prepare a dilute, deoxygenated solution of the sample.

-

Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at an appropriate wavelength.

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Build a histogram of the arrival times of many photons.

-

Fit the decay of the fluorescence intensity over time to an exponential function to determine the fluorescence lifetime (τ). For some naphthylacrylates, a biexponential decay may be observed, suggesting the presence of multiple excited-state species or complex decay pathways.

-

Data Presentation and Interpretation

To facilitate the comparison of the photophysical properties of different naphthylacrylic acid derivatives, the data should be summarized in a clear and structured format.

Table 1: Photophysical Properties of Representative Naphthylacrylic Acid Derivatives

| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ (ns) |

| 1 | H | Cyclohexane | 320 | 380 | 4980 | 0.65 | 5.2 |

| 2 | 4-OCH₃ | Cyclohexane | 335 | 405 | 5370 | 0.82 | 6.8 |

| 3 | 4-NO₂ | Cyclohexane | 350 | 450 | 6500 | 0.15 | 1.5 |

| 4 | H | Acetonitrile | 325 | 400 | 5950 | 0.40 | 3.1 |

| 5 | 4-OCH₃ | Acetonitrile | 340 | 430 | 6480 | 0.65 | 4.5 |

(Note: The data in this table are hypothetical and for illustrative purposes only.)

The interpretation of this data allows for the establishment of structure-property relationships. For example, the introduction of an electron-donating group like methoxy (-OCH₃) at the 4-position of the naphthalene ring often leads to a red-shift in both absorption and emission spectra and an increase in the fluorescence quantum yield. Conversely, an electron-withdrawing group like nitro (-NO₂) can lead to a further red-shift but often quenches the fluorescence, resulting in a lower quantum yield. The solvent effects, as seen by comparing the data in cyclohexane (non-polar) and acetonitrile (polar), provide insights into the charge distribution in the excited state.

Future Directions and Applications

The versatile and tunable photophysical properties of naphthylacrylic acid derivatives make them promising candidates for a wide range of applications. Their sensitivity to the local environment can be exploited in the development of fluorescent sensors for ions, pH, and biomolecules. Their ability to undergo photoisomerization opens up possibilities in the design of photoswitches and photoresponsive materials. Furthermore, their strong fluorescence and photostability make them suitable as labels for bio-imaging and as components in organic light-emitting diodes (OLEDs). The exploration of ESIPT processes in suitably designed derivatives could lead to the development of novel long-Stokes-shift fluorophores with applications in fields where minimizing self-absorption is critical.

Methodological & Application

3-(1-Naphthyl)acrylic acid as a pharmaceutical intermediate

An In-Depth Guide to the Application of 3-(1-Naphthyl)acrylic Acid as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. As a key building block in medicinal chemistry, this intermediate serves as a crucial precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the allylamine class of antifungal agents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Compound Profile and Significance

This compound, also known as (E)-3-(naphthalen-1-yl)prop-2-enoic acid, is a cinnamic acid derivative featuring a naphthalene moiety.[1] Its rigid, planar naphthalene ring system and the reactive acrylic acid functional group make it a versatile intermediate in organic synthesis.[2][3] Its primary significance in the pharmaceutical industry lies in its role as a precursor to Naftifine, the first clinically used antifungal agent of the allylamine class.[4] The structural backbone provided by this intermediate is critical to the biological activity of the final drug product.[4][5]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [1][3] |

| Molecular Weight | 198.22 g/mol | [1][6] |

| Appearance | White to pale cream or light yellow crystalline powder | [6][7] |

| Melting Point | 208-215 °C | [6][7] |

| Solubility | Slightly soluble in water. | [2][8] |

| pKa | 4.46 ± 0.30 (Predicted) | [6][8] |

| CAS Number | 13026-12-5 | [1] |

Synthesis of this compound

The synthesis of α,β-unsaturated acids from aromatic aldehydes is a cornerstone of organic chemistry. For this compound, the Knoevenagel condensation offers a reliable and high-yielding route, prized for its operational simplicity and use of common laboratory reagents.[9][10]

Principle of the Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (-CH₂- flanked by two electron-withdrawing groups), such as malonic acid.[9] The reaction is typically catalyzed by a weak base, like pyridine or piperidine, which facilitates the deprotonation of the active methylene compound, forming a nucleophilic enolate that attacks the aldehyde carbonyl. A subsequent dehydration step yields the final α,β-unsaturated product.[11] This method is favored for its mild conditions and high selectivity for the E-isomer.[12]

Workflow for Synthesis via Knoevenagel Condensation

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol: Knoevenagel Condensation

Materials:

-

1-Naphthaldehyde

-

Malonic Acid

-

Pyridine (reagent grade)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), concentrated

-

Standard glassware for reflux, filtration, and recrystallization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1-naphthaldehyde (e.g., 15.6 g, 0.1 mol) and malonic acid (e.g., 12.5 g, 0.12 mol).

-

Rationale: A slight excess of malonic acid is used to ensure the complete consumption of the limiting aldehyde reagent.

-

-

Catalyst Addition: Add pyridine (e.g., 15 mL) to the flask. Swirl gently to mix the reactants.

-

Condensation: Heat the mixture in a water bath or heating mantle to 80-90°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the viscous mixture into a beaker containing 100 mL of water and 20 mL of concentrated HCl, with stirring.

-

Rationale: Acidification protonates the carboxylate intermediate and the pyridine catalyst, causing the desired carboxylic acid product, which is insoluble in acidic water, to precipitate.[8]

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product cake with cold water (2 x 50 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

-

Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely. If the solution has color, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C. The expected product is a pale cream to cream-colored crystalline powder.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate.

| Analysis Method | Expected Result |

| Appearance | Pale cream to cream powder |

| Melting Point | 208-215 °C (clear melt) |

| Assay (Titration) | ≥97.5% |

| ¹H NMR | Signals corresponding to naphthyl protons, vinyl protons (α and β to the carbonyl), and the carboxylic acid proton. The coupling constant (J-value) for the vinyl protons will confirm the (E)-stereochemistry. |

| ¹³C NMR | Resonances for the naphthalene ring carbons, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid (~172 ppm).[14] |

| FTIR (ATR) | Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch (~1625 cm⁻¹), and aromatic C-H and C=C stretches. |

Application in the Synthesis of Naftifine

This compound is a key starting material for the multi-step synthesis of Naftifine, an antifungal agent. The process involves the transformation of the acrylic acid functional group into the core allylamine structure of the final API.[4][5]

Synthetic Strategy Overview

The conversion requires a three-step sequence:

-

Reduction: The carboxylic acid is reduced to the corresponding cinnamyl alcohol, 3-(1-naphthyl)prop-2-en-1-ol.

-

Halogenation: The alcohol is converted into a more reactive leaving group, typically the cinnamyl chloride.

-

Nucleophilic Substitution: The cinnamyl chloride is reacted with N-methyl-1-naphthalenemethylamine to form the final tertiary allylamine structure of Naftifine.

Workflow for Naftifine Synthesis from the Intermediate

Caption: Multi-step conversion of the intermediate to Naftifine.

Protocol for Naftifine Synthesis

Step 1: Reduction to 3-(1-Naphthyl)prop-2-en-1-ol

-

Reagents: this compound, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF), aq. HCl.

-

Procedure:

-

Suspend this compound in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the suspension in an ice bath and slowly add a solution of LiAlH₄ in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

Step 2: Conversion to 1-(3-chloroprop-1-en-1-yl)naphthalene

-

Reagents: 3-(1-Naphthyl)prop-2-en-1-ol, Thionyl chloride (SOCl₂), anhydrous Dichloromethane (DCM), Pyridine (optional, as an acid scavenger).

-

Procedure:

-

Dissolve the crude alcohol from Step 1 in anhydrous DCM and cool in an ice bath.

-

Slowly add thionyl chloride to the solution. A small amount of pyridine can be added to neutralize the HCl byproduct.

-

Stir the reaction at 0°C to room temperature until the starting alcohol is consumed.

-

Wash the reaction mixture with water, then saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cinnamyl chloride. This intermediate is often used immediately without further purification.

-

Step 3: Synthesis of Naftifine

-

Reagents: Crude 1-(3-chloroprop-1-en-1-yl)naphthalene, N-methyl-1-naphthalenemethylamine, a non-nucleophilic base (e.g., Triethylamine or Potassium Carbonate), and a suitable solvent (e.g., Toluene or Acetonitrile).

-

Procedure:

-

Combine N-methyl-1-naphthalenemethylamine and the base in the chosen solvent.[15]

-

Add a solution of the crude chloride from Step 2 to this mixture.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete.

-

Cool the mixture, filter off any inorganic salts, and wash the filtrate with water.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate.

-

The crude Naftifine base can be purified by column chromatography or converted directly to its hydrochloride salt for purification by recrystallization.

-

Safety and Handling